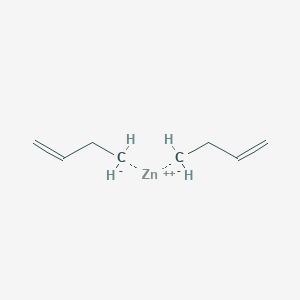
Zinc, di-3-butenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, di-3-buten-1-yl- is an organozinc compound with the chemical formula C8H14Zn It is a zinc complex where the zinc atom is bonded to two 3-buten-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc, di-3-buten-1-yl- typically involves the reaction of zinc with 3-buten-1-yl halides in the presence of a suitable solvent. One common method is the reaction of zinc powder with 3-buten-1-yl bromide in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods: Industrial production of zinc, di-3-buten-1-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Zinc, di-3-buten-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding butenyl derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Zinc oxide and butenyl derivatives.
Reduction: Reduced zinc species and corresponding butenyl products.
Substitution: Substituted butenyl compounds with various functional groups.
Aplicaciones Científicas De Investigación
Zinc, di-3-buten-1-yl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: The compound can be used in the study of zinc’s role in biological systems and its interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as zinc-based drugs or supplements, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of zinc, di-3-buten-1-yl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The zinc atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability is crucial in catalytic processes and in the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Diethylzinc (C4H10Zn): Another organozinc compound with ethyl groups instead of butenyl groups.
Dimethylzinc (C2H6Zn): Similar to diethylzinc but with methyl groups.
Zinc, di-2-buten-1-yl- (C8H14Zn): A structural isomer with different positioning of the butenyl groups.
Uniqueness: Zinc, di-3-buten-1-yl- is unique due to the presence of the 3-buten-1-yl groups, which provide distinct reactivity and steric properties compared to other organozinc compounds. This uniqueness makes it valuable in specific synthetic applications where the butenyl functionality is required.
Propiedades
Fórmula molecular |
C8H14Zn |
|---|---|
Peso molecular |
175.6 g/mol |
Nombre IUPAC |
zinc;but-1-ene |
InChI |
InChI=1S/2C4H7.Zn/c2*1-3-4-2;/h2*3H,1-2,4H2;/q2*-1;+2 |
Clave InChI |
UEVHAFJHLQCTFB-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]CC=C.[CH2-]CC=C.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
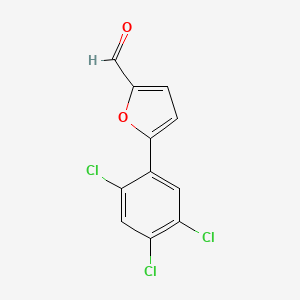
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
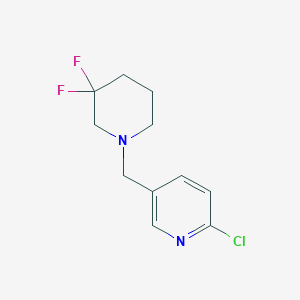
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
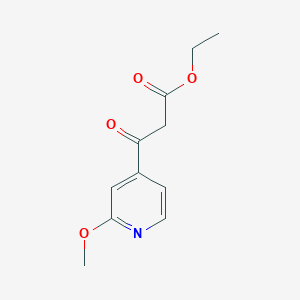
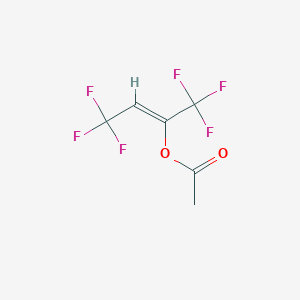
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)

